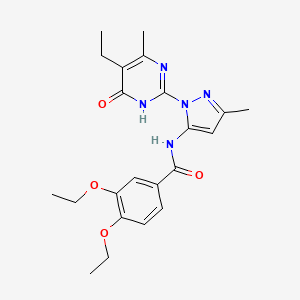

3,4-diethoxy-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3,4-diethoxy-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a novel synthetic molecule that exhibits a range of biological activities. Its structure incorporates multiple pharmacophores, which may contribute to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanism of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that integrates diethoxybenzamide with pyrimidine and pyrazole derivatives. The key steps include:

- Formation of the pyrimidine core through cyclization reactions.

- Coupling with the pyrazole moiety to enhance biological activity.

- Final modifications to achieve the desired benzamide structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating significant antibacterial potential.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 256 | Similar to ampicillin |

| S. aureus | 256 | Comparable to methicillin |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits anticancer properties against various cancer cell lines. It was shown to induce apoptosis in breast cancer cells by activating the MEK/ERK signaling pathway, which suggests its potential as a therapeutic agent for cancer treatment.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 22 | Apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic disorders. Notably, it showed promising results in inhibiting α-amylase and α-glucosidase activities, which are crucial for managing diabetes.

| Enzyme | IC50 (µM) | Comparison with Acarbose |

|---|---|---|

| α-Amylase | 18.42 | More potent than acarbose |

| α-Glucosidase | 17.21 | Comparable efficacy |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The incorporation of the diethoxy group enhances lipophilicity, allowing better cellular uptake and interaction with intracellular targets.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces oxidative stress and activates apoptotic pathways in cancer cells.

- Enzyme Inhibition Mechanism : The structural motifs in the compound mimic substrate analogs, effectively blocking enzyme active sites.

Case Studies

A case study involving diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups treated with standard antidiabetic medications. This supports its potential as a therapeutic agent for diabetes management.

Properties

IUPAC Name |

3,4-diethoxy-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-6-16-14(5)23-22(25-21(16)29)27-19(11-13(4)26-27)24-20(28)15-9-10-17(30-7-2)18(12-15)31-8-3/h9-12H,6-8H2,1-5H3,(H,24,28)(H,23,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUJBBSZPTUSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OCC)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.